

(S)-SCH 563705 potential off-target effects

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Compound of Interest

Compound Name: (S)-SCH 563705

Cat. No.: B15609685

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Technical Support Center: (S)-SCH 563705

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using **(S)-SCH 563705**. The information focuses on understanding its primary activity and investigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **(S)-SCH 563705**?

(S)-SCH 563705 is a potent and orally bioavailable dual antagonist of the chemokine receptors CXCR1 and CXCR2.^{[1][2]} It exerts its effects by inhibiting the binding of their cognate ligands, such as IL-8 (CXCL8) and Gro- α (CXCL1), thereby blocking downstream signaling pathways involved in neutrophil migration and activation.^[1]

Q2: What are the known potency values for **(S)-SCH 563705** against its primary targets?

Quantitative analysis has demonstrated high affinity and inhibitory activity of **(S)-SCH 563705** for CXCR1 and CXCR2. The table below summarizes the key in vitro potency values.

Target	Assay Type	Value	Reference
CXCR1	IC50	7.3 nM	[1][2]
Ki	3 nM	[1]	
CXCR2	IC50	1.3 nM	[1][2]
Ki	1 nM	[1]	
Mouse CXCR2	IC50	5.2 nM	[1]
Gro- α induced human neutrophil migration	Chemotaxis IC50	0.5 nM	[1]
IL-8 induced human neutrophil migration	Chemotaxis IC50	37 nM	[1]

Q3: Are there any publicly documented off-target effects for **(S)-SCH 563705**?

Currently, there is no publicly available data from comprehensive off-target screening studies such as kinome scans or broad receptor panel profiling for **(S)-SCH 563705**. The existing literature primarily focuses on its high potency and activity at CXCR1 and CXCR2.

Q4: I am observing an unexpected phenotype in my experiments that doesn't seem to be related to CXCR1/2 inhibition. How can I investigate potential off-target effects?

If you suspect off-target effects, a systematic approach is recommended. This involves confirming the unexpected phenotype, ruling out experimental artifacts, and then proceeding with a tiered off-target screening strategy. The workflow diagram below outlines a general approach to this investigation. It is advisable to start with a broad, commercially available screening panel and then follow up on any "hits" with more specific functional assays.

Troubleshooting Guide

Issue: Unexpected cellular phenotype or toxicity observed at concentrations higher than the IC50 for CXCR1/2.

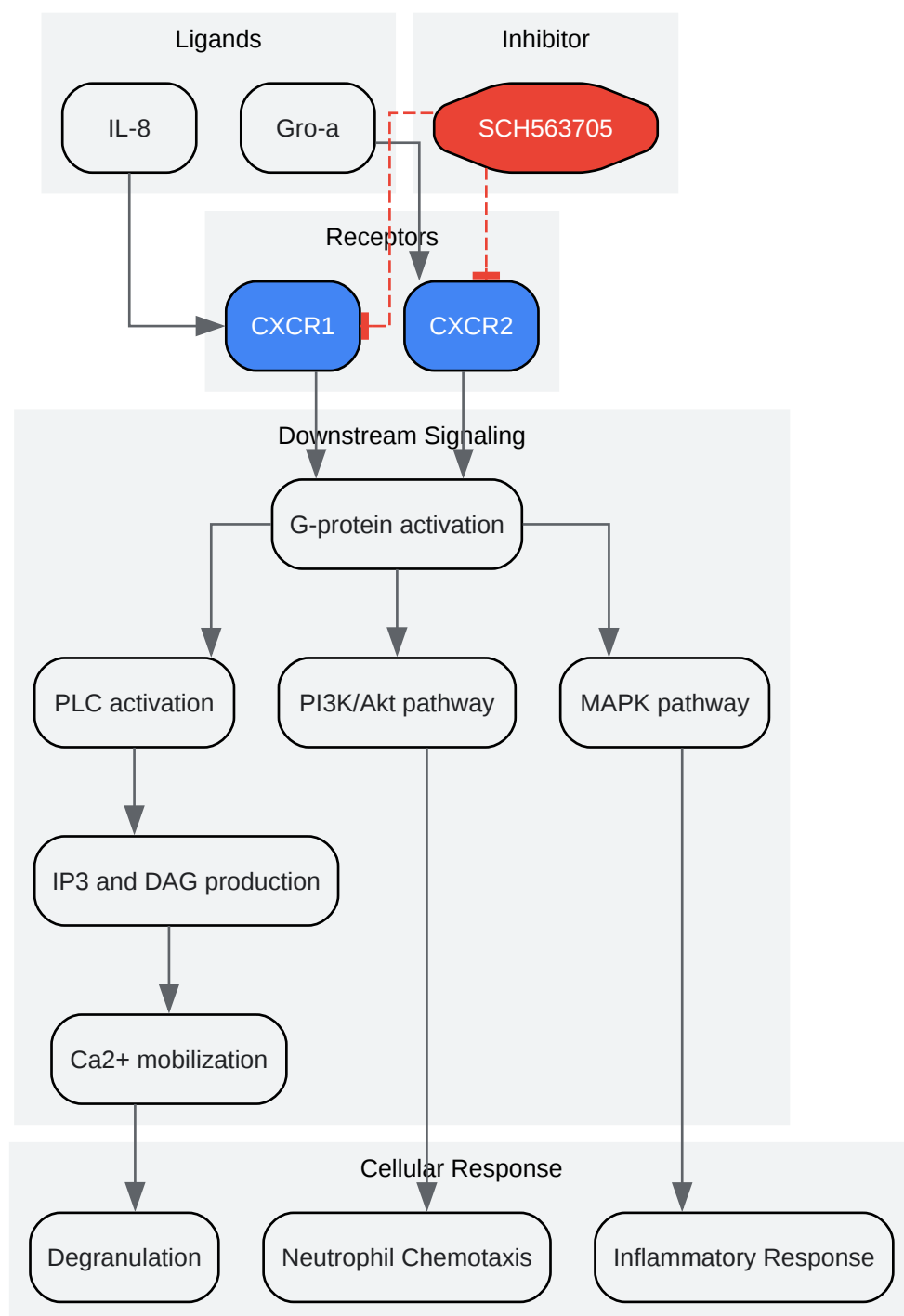
Possible Cause: This could be due to an off-target interaction.

Troubleshooting Steps:

- **Confirm the Observation:** Repeat the experiment with a freshly prepared stock of **(S)-SCH 563705** to rule out compound degradation or precipitation.
- **Dose-Response Analysis:** Perform a detailed dose-response curve for the unexpected phenotype. A significantly different EC50/IC50 for the off-target effect compared to the on-target effect can suggest a different molecular target.
- **Use a Structurally Unrelated CXCR1/2 Antagonist:** If available, use another potent and selective CXCR1/2 antagonist with a different chemical scaffold. If the unexpected phenotype is not replicated, it is more likely to be an off-target effect of **(S)-SCH 563705**.
- **Initiate Off-Target Screening:** If the effect is reproducible and likely linked to **(S)-SCH 563705**, consider a broad off-target screening panel. A common starting point is a safety pharmacology panel that includes a range of common off-target liabilities (e.g., hERG, various GPCRs, kinases, and transporters).

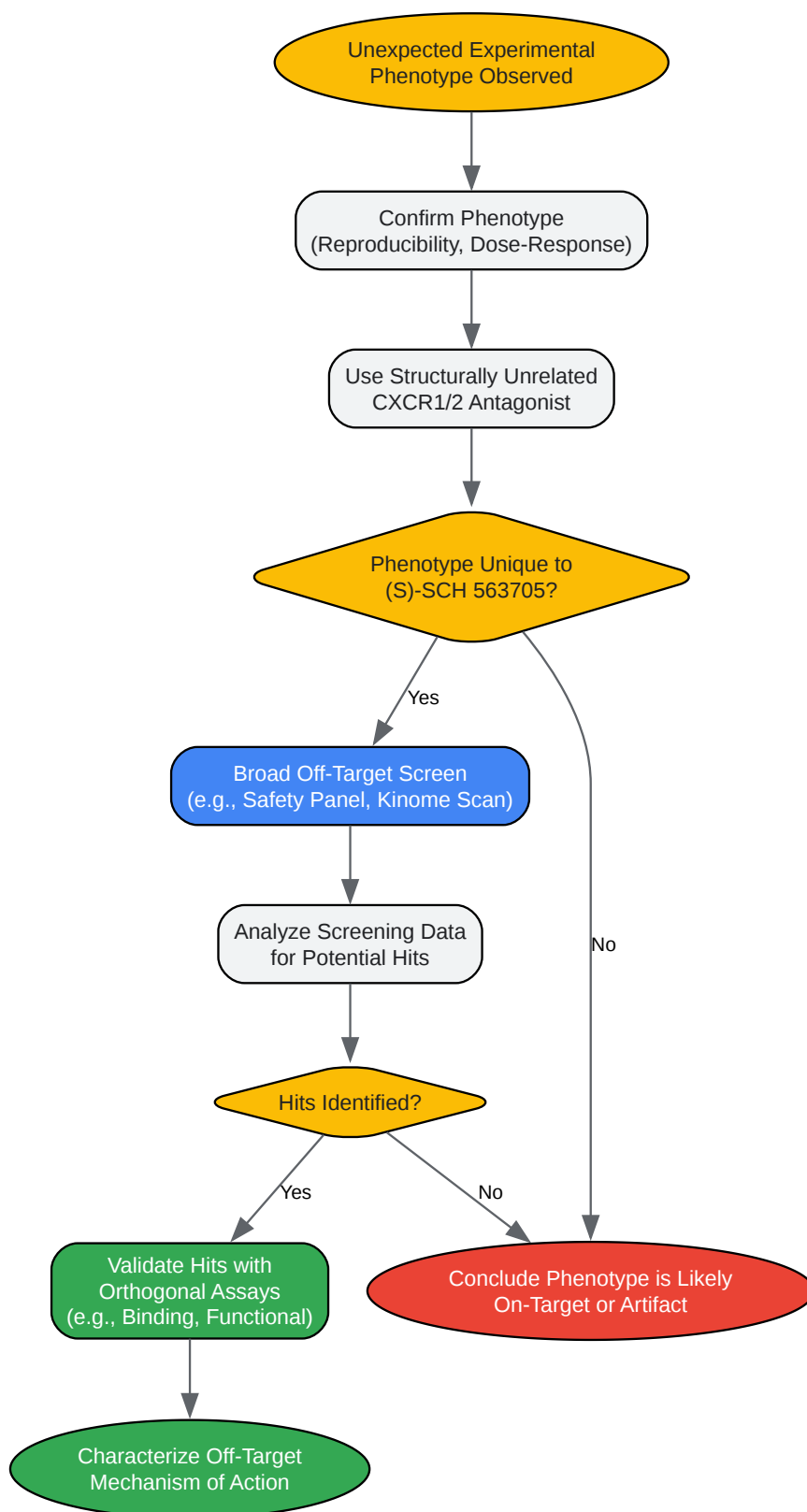
Signaling Pathway and Experimental Workflows

Below are diagrams illustrating the known signaling pathway of **(S)-SCH 563705** and a recommended workflow for investigating potential off-target effects.



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Caption: CXCR1/2 Signaling Pathway Inhibition by **(S)-SCH 563705**.



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Caption: Workflow for Investigating Potential Off-Target Effects.

Experimental Protocols

Protocol: General Off-Target Liability Screening

This protocol describes a general, tiered approach to screen for potential off-target effects.

1. Tier 1: Broad Panel Screening (Biochemical or Binding Assays)

- Objective: To identify potential interactions across a wide range of common off-target families.
- Methodology:
 - Submit **(S)-SCH 563705** to a commercial provider for a broad off-target liability panel (e.g., Eurofins SafetyScreen44, Reaction Biology InVEST panel).
 - Typically, the compound is tested at a single high concentration (e.g., 10 μ M) in duplicate.
 - The panel should ideally include a diverse set of targets, including:
 - G-Protein Coupled Receptors (GPCRs)
 - Kinases
 - Ion Channels (including hERG)
 - Transporters
 - Nuclear Receptors
 - Common enzymes
 - Data is reported as percent inhibition or percent binding relative to a control. A common threshold for a "hit" is >50% inhibition/displacement.

2. Tier 2: Hit Confirmation and Potency Determination

- Objective: To confirm hits from Tier 1 and determine their potency (IC₅₀ or K_i).

- Methodology:
 - For each confirmed hit from Tier 1, perform a full dose-response curve in the same binding or biochemical assay.
 - Use a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 30 μ M).
 - Calculate the IC₅₀ or K_i value from the resulting curve.

3. Tier 3: Functional Cellular Assays

- Objective: To determine if the binding interaction at an off-target translates to functional activity (agonist or antagonist) in a cellular context.
- Methodology:
 - For confirmed and potent off-target hits, select a relevant cell-based functional assay. The choice of assay depends on the target class (e.g., calcium flux for GPCRs, phosphorylation for kinases, patch clamp for ion channels).
 - Perform a full dose-response curve of **(S)-SCH 563705** in the functional assay to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
 - Compare the functional off-target potency to the on-target (CXCR1/2) functional potency to determine the selectivity window.

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References

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